molecular formula C9H9NO5 B1662942 6-Nitroveratraldehyde CAS No. 20357-25-9

6-Nitroveratraldehyde

Cat. No.: B1662942
CAS No.: 20357-25-9
M. Wt: 211.17 g/mol
InChI Key: YWSPWKXREVSQCA-UHFFFAOYSA-N
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Description

6-Nitroveratraldehyde (CAS: 20357-25-9), also known as 4,5-dimethoxy-2-nitrobenzaldehyde, is a nitro-substituted benzaldehyde derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Structurally, it features a benzaldehyde core substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2 (Figure 1).

It serves as a versatile synthon in organic synthesis, enabling the preparation of heterocycles such as indoles and cinnolines . Additionally, it has applications in medical research as a DNA-dependent protein kinase (DNA-PK) inhibitor (IC₅₀ = 15 μM) and in environmental studies for understanding gas diffusion in red blood cells (RBCs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One common method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90 degrees Celsius with stirring. The pH of the system is maintained between 8 and 10. After the reaction is complete, the mixture is cooled, and the catalyst is removed through filtration or centrifugal separation. The resulting solution is evaporated to remove acetone, and the product is obtained through cooling and filtration .

Industrial Production Methods

Industrial production of 2,3-dimethyl-2,3-dinitrobutane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of DMNB feasible and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:

    Oxidation: DMNB can be oxidized under specific conditions to form different nitro compounds.

    Reduction: Reduction of DMNB can lead to the formation of amines and other reduced products.

    Substitution: DMNB can undergo substitution reactions where nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various nitro compounds, amines, and substituted derivatives of 2,3-dimethylbutane.

Scientific Research Applications

Applications Overview

  • Medical Imaging
    • Tracer Development : 6-Nitroveratraldehyde is primarily used as a precursor for the synthesis of no-carrier-added (NCA) 6-[18F]fluoro-L-DOPA (6-FDOPA). This compound serves as a fundamental tracer in positron emission tomography (PET) studies, particularly for investigating the dopaminergic system in humans . The ability to visualize dopamine metabolism is crucial for diagnosing and monitoring neurological conditions such as Parkinson's disease.
  • Biochemical Research
    • DNA Repair Mechanism Studies : The compound acts as a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a vital role in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break repair . Its inhibitory action has been quantified with an IC₅₀ of approximately 15 μM, showcasing its potential in sensitizing cancer cells to chemotherapeutic agents like cisplatin . This property makes it valuable for research into cancer therapies and DNA repair mechanisms.
  • Synthetic Chemistry
    • Synthesis of Nitrogen-Containing Heterocycles : this compound is utilized as a synthon for synthesizing various nitrogen-containing heterocycles, which are essential in developing pharmaceuticals and agrochemicals . Its versatility allows chemists to explore new compounds with potential biological activity.

Case Study 1: Development of Tracers for PET Imaging

A study published by Reddy et al. highlights the routine production of NCA 6-[18F]fluoro-L-DOPA using this compound. The research emphasizes quality assurance and control methods to ensure the tracer's efficacy for PET investigations, demonstrating how this compound enhances diagnostic imaging in neurology .

Case Study 2: Inhibition of DNA-PK Activity

Research conducted by Zhang et al. investigated the effects of this compound on DNA-PK-mediated repair processes. The findings revealed that continuous exposure to this compound significantly increased cell sensitivity to cisplatin in cancer models, suggesting its potential role as an adjunct therapy in cancer treatment protocols .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Implications
Medical ImagingSynthesis of NCA 6-[18F]fluoro-L-DOPAEssential for PET studies on dopaminergic systems
Biochemical ResearchInhibition of DNA-PKEnhances sensitivity to cisplatin; potential cancer therapy
Synthetic ChemistrySynthesis of nitrogen-containing heterocyclesValuable for pharmaceutical development

Mechanism of Action

The mechanism of action of 2,3-dimethyl-2,3-dinitrobutane involves its ability to undergo photolysis, where it absorbs light and breaks down into smaller molecules. This property is exploited in explosive detection systems, where the presence of DMNB can be detected through its photolytic products . The molecular targets and pathways involved in its action include the nitro groups, which are highly reactive and can undergo various chemical transformations.

Comparison with Similar Compounds

Structural Comparison

6-Nitroveratraldehyde belongs to the nitrobenzaldehyde family, sharing core reactivity with analogs like p-nitrobenzaldehyde , o-nitrobenzaldehyde , and vanillin derivatives . Key structural differences include:

  • Substituent Position and Number: Unlike monosubstituted nitrobenzaldehydes (e.g., p-nitrobenzaldehyde), this compound has two methoxy groups adjacent to the nitro group, introducing steric and electronic effects .
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is electron-withdrawing, while methoxy groups (-OCH₃) are electron-donating. This combination creates a unique electronic profile compared to purely nitro- or methoxy-substituted analogs .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Water)
This compound C₉H₉NO₅ 211.17 2-NO₂, 4-OCH₃, 5-OCH₃ 131–135 Insoluble
p-Nitrobenzaldehyde C₇H₅NO₃ 151.12 4-NO₂ 106–108 Slightly soluble
o-Nitrobenzaldehyde C₇H₅NO₃ 151.12 2-NO₂ 42–44 Insoluble
Vanillin C₈H₈O₃ 152.15 4-OCH₃, 3-OCH₃ (on phenol) 81–83 Slightly soluble

Table 2: Reaction Yields of Benzaldehyde Derivatives

Compound Substituent Yield (%) Primary Factor Affecting Yield
p-Nitrobenzaldehyde 4-NO₂ 64 Electron-withdrawing effect
o-Bromobenzaldehyde 2-Br 58 Moderate electronic effects
This compound 2-NO₂, 4/5-OCH₃ 37 Steric hindrance
p-Methylbenzaldehyde 4-CH₃ 32 Electron-donating effect

Biological Activity

6-Nitroveratraldehyde (CAS Number: 20357-25-9), also known as DMNB, is a compound with notable biological activities, particularly in the context of its applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₉NO₅
Molecular Weight211.171 g/mol
Density1.312 g/cm³
Boiling Point390.8 °C
Melting Point133.2 - 134.5 °C
Water SolubilityDMSO: 22 mg/mL
Flash Point194.3 °C

These properties indicate its stability and potential utility in various chemical and biological applications.

Synthesis and Applications

This compound is primarily used as a precursor for synthesizing no-carrier-added (NCA) 6-[18F]fluoro-L-DOPA (6-FDOPA), which is significant in positron emission tomography (PET) for investigating dopaminergic systems in the brain . The synthesis of 6-FDOPA involves complex radiochemical processes that utilize DMNB due to its favorable reactivity and stability.

Mechanistic Insights

Research indicates that this compound can act as a photochemical activator, influencing cellular processes through light-induced reactions. For example, it has been utilized to study the transport mechanisms of ions in red blood cells, where it was observed that H+ ions spread from a photochemically activated source . This property highlights its role in cellular signaling and membrane transport dynamics.

Antileishmanial Activity

A study focusing on the structure-activity relationship (SAR) of various nitro-containing compounds identified this compound as a compound of interest due to its potential antileishmanial effects. In vitro assays demonstrated that derivatives of this compound exhibited significant activity against Leishmania parasites, suggesting that modifications to the nitro group can enhance efficacy against these pathogens .

Inhibition Studies

In another investigation, this compound was evaluated for its inhibitory effects on DNA-dependent protein kinase (DNA-PK). The compound showed promising results as an inhibitor, which is crucial for developing therapeutic agents targeting DNA repair mechanisms in cancer cells . This finding positions DMNB as a valuable candidate for further drug development aimed at oncology.

Research Findings Summary

The following table summarizes key findings from various studies involving this compound:

Study ReferenceBiological ActivityKey Findings
PET Imaging PrecursorUsed in synthesis of NCA 6-[18F]FDOPA
Antileishmanial ActivitySignificant efficacy against Leishmania species
DNA-PK InhibitionEffective inhibitor with potential cancer applications
Ion Transport StudiesRole in H+ ion transport dynamics in RBCs

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 6-Nitroveratraldehyde, and how do their yields and safety profiles compare?

  • Methodological Answer : The primary synthesis routes include nitration of veratraldehyde using nitric acid with sulfuric acid (yield ~90%) or acetic anhydride (lower yield but safer). The sulfuric acid method, while efficient, poses environmental and safety risks due to corrosive reagents. Researchers should prioritize safety protocols (e.g., fume hoods, PPE) when using strong acids and validate purity via melting point analysis (130–131°C) and spectroscopic techniques (FTIR, NMR) .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include its molecular weight (211.17 g/mol), solubility in DMSO (22 mg/mL), and sensitivity to light/air, necessitating storage at 2–8°C in amber vials. The nitro and aldehyde groups influence reactivity in condensation reactions (e.g., Claisen-Schmidt synthesis of chalcones). Researchers must characterize batches using HPLC or TLC to confirm stability .

Q. How is this compound applied in foundational medical research?

  • Methodological Answer : It serves as a precursor for synthesizing radiolabeled compounds like 6-[18F]fluoro-L-DOPA for PET imaging of dopaminergic systems. Its bioactivity against cancer cell lines (e.g., apoptosis via caspase activation) is evaluated using MTT assays and flow cytometry. However, clinical relevance requires further pharmacokinetic studies .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to balance yield, safety, and scalability?

  • Methodological Answer : Green chemistry approaches, such as replacing sulfuric acid with solid acid catalysts or ionic liquids, may reduce hazards. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Scaling reactions under continuous-flow conditions could enhance reproducibility and safety .

Q. What analytical strategies resolve contradictions in reported molecular weights and biological activities of this compound?

  • Methodological Answer : Discrepancies in molecular weight (e.g., 197.16 vs. 211.17 g/mol in literature) likely stem from misreporting or degradation. Researchers should cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For biological studies, standardized assays (e.g., consistent cell lines, exposure times) and meta-analyses of existing data can clarify conflicting results .

Q. What mechanistic insights support this compound's role in photolabile drug delivery systems?

  • Methodological Answer : Its nitrobenzyl group enables light-triggered cleavage in thioacetal (TNB) linkers. Synthesis involves one-step coupling with thiol-terminated spacers using BF3·Et2O catalysis. Applications include controlled release of therapeutics in vivo, validated via UV irradiation studies and HPLC monitoring of degradation kinetics .

Q. How should ecotoxicological studies address this compound's environmental impact?

  • Methodological Answer : Acute toxicity assays on aquatic organisms (e.g., Daphnia magna) using OECD guidelines can determine LC50 values. Long-term ecological risks require microcosm studies to assess bioaccumulation and degradation pathways. GC-MS or LC-MS/MS quantifies residual concentrations in environmental samples .

Q. Methodological Considerations for Data Integrity

  • Handling Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, LC-MS for purity). Report detailed experimental conditions (e.g., reagent grades, incubation times) to enable replication .
  • Safety in Experimental Design : Adopt OSHA-compliant protocols for handling irritants (e.g., gloves, eye protection) and ensure proper waste disposal to mitigate environmental contamination .

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWSPWKXREVSQCA-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC
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Molecular Formula

C9H9NO5
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DSSTOX Substance ID

DTXSID30174268
Record name 6-Nitroveratraldehyde
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Molecular Weight

211.17 g/mol
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Physical Description

Yellow powder; [Acros Organics MSDS]
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CAS No.

20357-25-9
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Synthesis routes and methods

Procedure details

After reacting 135 g of 3,4-dimethoxybenzaldehyde and 500 ml of conc. nitric acid at 10° C. for 20 hours, the reaction mixture was poured in 3 l of ice water and the resultant crystals were collected by filtration. The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate. After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water and then once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure. The concentrate was cooled to room temperature and the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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